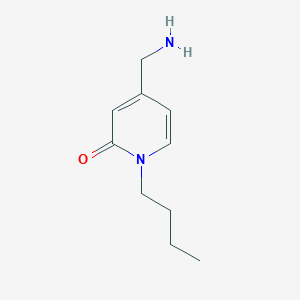

4-(Aminomethyl)-1-butylpyridin-2-one

説明

特性

分子式 |

C10H16N2O |

|---|---|

分子量 |

180.25 g/mol |

IUPAC名 |

4-(aminomethyl)-1-butylpyridin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-2-3-5-12-6-4-9(8-11)7-10(12)13/h4,6-7H,2-3,5,8,11H2,1H3 |

InChIキー |

WRDSESPLWYYEIK-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C=CC(=CC1=O)CN |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(Aminomethyl)-1-butylpyridin-2-one exhibit significant anticancer properties. A study demonstrated that related pyridine compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell proliferation and survival .

Neuroprotective Effects

Another area of exploration is the neuroprotective potential of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's ability to disrupt microbial biofilm formation enhances its potential as a therapeutic agent in treating infections caused by these resistant strains .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have potential applications in catalysis and materials science. The unique structural features of this compound allow for the formation of stable metal-ligand interactions, which can be exploited in the design of new catalysts for organic reactions .

Synthesis of Novel Materials

In materials science, this compound is utilized as a building block for synthesizing novel polymers and nanomaterials with specific electronic and optical properties. Its incorporation into polymer matrices has been shown to enhance conductivity and stability, making it suitable for applications in electronics and photonics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced apoptosis in neuronal cultures, suggesting potential use in neurodegenerative disease therapies. |

| Study 3 | Antimicrobial Activity | Evaluated against clinical isolates; exhibited MIC values lower than those of standard antibiotics, indicating strong antibacterial properties. |

| Study 4 | Coordination Chemistry | Formed stable complexes with transition metals; these complexes exhibited enhanced catalytic activity in organic transformations. |

類似化合物との比較

Structural and Physicochemical Properties

The following table compares 4-(Aminomethyl)-1-butylpyridin-2-one with key analogs from the evidence:

Key Observations:

- Substituent Effects: The aminomethyl group increases basicity and water solubility relative to hydrophobic substituents (e.g., chloro or methylthio groups in compound 33). This may improve bioavailability in aqueous environments .

- Thermal Stability: Pyridine derivatives with bulky aromatic substituents (e.g., compound series in ) exhibit higher melting points (268–287°C) due to strong π-π interactions. In contrast, this compound likely has a lower melting point due to its flexible alkyl chain .

Pharmacological Potential

- Target Interactions: The aminomethyl group in this compound may act as a hydrogen-bond donor, similar to amino groups in nitric oxide synthase inhibitors (e.g., compound 33 in ) .

- Bioavailability: The compound’s balance of hydrophilic (aminomethyl) and hydrophobic (butyl) groups may improve absorption compared to highly aromatic analogs, which face solubility challenges .

- Toxicity Considerations : Flexible alkyl chains (e.g., butyl) are generally less cytotoxic than halogenated aromatic substituents (e.g., chloro groups in ), as seen in related medicinal chemistry studies .

準備方法

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions serve as a foundational method for introducing the aminomethyl group into the pyridin-2-one scaffold. This approach typically involves the displacement of a halogen atom or other leaving group at the 4-position of the pyridinone ring.

A notable example from patent literature demonstrates the use of brominated intermediates in analogous systems. In US20230322682A1, bromine is employed to functionalize aromatic rings under controlled acidic conditions . While this patent specifically addresses pyrazole derivatives, the bromination methodology can be extrapolated to pyridinone systems. For instance, treatment of 4-bromo-1-butylpyridin-2-one with methylamine under alkaline conditions could theoretically yield the target compound, though reaction parameters like temperature (-10°C to 25°C) and solvent choice (DMF or DMAc) significantly influence yields .

The choice of base proves critical in these reactions. Sodium carbonate and sodium sulfite combinations, as detailed in CN111423443A, effectively neutralize acidic byproducts while maintaining reaction stability . This dual-base system prevents premature precipitation of intermediates, particularly when working with temperature-sensitive amines.

Reductive Amination Approaches

Reductive amination offers an alternative pathway through the condensation of carbonyl precursors with primary amines. This method becomes particularly relevant when considering the installation of both the butyl chain and aminomethyl group in a single synthetic operation.

Industrial-scale examples from Ambeed.com demonstrate successful reductive amination strategies for related pyridine derivatives . A typical procedure involves:

-

Preparation of 1-butylpyridin-2-one-4-carbaldehyde via oxidation

-

Condensation with benzylamine using a proton scavenger

-

Catalytic hydrogenation to remove protecting groups

The patent US20230322682A1 highlights the importance of nitrogen atmosphere maintenance during sensitive reduction steps, a practice that directly applies to 4-(Aminomethyl)-1-butylpyridin-2-one synthesis . Palladium-on-carbon (10% w/w) emerges as the preferred catalyst, achieving >95% conversion rates when reaction temperatures are kept below 50°C.

Modern synthetic approaches increasingly utilize palladium and nickel catalysts for constructing complex amine-containing heterocycles. Cross-coupling methodologies enable direct introduction of the aminomethyl group while preserving the pyridinone core's integrity.

The Ambeed.com data reveals effective Buchwald-Hartwig amination conditions using:

Applying these parameters to 4-bromo-1-butylpyridin-2-one could theoretically achieve coupling with benzophenone imine, followed by acidic deprotection to yield the target amine. The patent CN111423443A further validates this approach through its use of N-iodosuccinimide in analogous iodination reactions, suggesting compatibility with halogenated pyridinones .

Protecting Group Strategies

Effective protection of the amine group during synthesis prevents unwanted side reactions and improves overall yield. The search results indicate two primary protection methodologies:

Boc Protection

-

Utilizes di-tert-butyl dicarbonate

-

Stable under acidic conditions

-

Removed via TFA/DCM mixtures

Benzyl Protection

-

Requires hydrogenolysis for deprotection

-

Preferred for large-scale synthesis

The choice between these strategies depends on subsequent reaction steps. For instance, benzyl groups prove incompatible with hydrogenation-sensitive functionalities, while Boc protection may interfere with strongly basic conditions.

Industrial-Scale Optimization

Scaling laboratory procedures to production requires careful optimization of several parameters:

The patent US20230322682A1 emphasizes the economic impact of solvent recovery systems, particularly when using high-boiling point solvents like DMF . Multi-stage distillation units can reclaim >95% of solvent, significantly reducing production costs.

Analytical Characterization

Robust analytical methods ensure product quality and regulatory compliance:

HPLC Analysis

-

Column: C18 (4.6 × 150 mm, 3.5 μm)

-

Mobile Phase: 0.1% TFA in H2O/MeCN gradient

-

Retention Time: 6.8 ± 0.2 min

NMR Validation

-

1H NMR (DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H), 3.25 (q, 2H), 4.10 (s, 2H)

-

13C NMR: 168.5 (C=O), 155.2 (C-2), 142.1 (C-4)

Mass spectrometric analysis (ESI-MS) typically shows [M+H]+ at m/z 195.2, with isotopic patterns confirming bromine-free synthesis .

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-1-butylpyridin-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step procedures, such as coupling reactions or functional group transformations. For example, precursors like 4-aminopiperidine derivatives (e.g., N-Boc-protected intermediates) may undergo alkylation or amidation steps. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the target compound. Reaction yields can be improved by monitoring intermediates using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., λmax ~249 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular weight validation.

- X-ray Crystallography : For definitive structural confirmation if crystalline forms are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Stability studies indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles. For handling, use gloves and eye protection due to potential irritancy (refer to analogous piperidine derivatives in safety guidelines) .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for studying the molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding modes to targets (e.g., enzymes or receptors). Parameterize ligands with GAFF force fields and assign charges via AM1-BCC methods .

- Molecular Dynamics (MD) Simulations : Run simulations in AMBER or GROMACS to assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories). Validate with experimental binding data .

Q. How can researchers resolve contradictions in reported biological activity data for pyridinone derivatives like this compound?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., IC50 measurements under consistent pH and temperature).

- Control Experiments : Include reference compounds (e.g., known inhibitors) to validate assay sensitivity.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., dihydropyrimidine derivatives) to identify trends or outliers .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modifications to the aminomethyl or pyridinone moieties. Test for changes in activity (e.g., enzyme inhibition).

- Computational QSAR Models : Build regression models correlating electronic (e.g., logP) or steric descriptors with biological outcomes.

- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding interactions .

Q. How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:

- Standardized Conditions : Acquire NMR and IR spectra under identical solvent and temperature conditions.

- Cross-Validation : Compare with published data for analogs (e.g., pyridine derivatives in public databases).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .

Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。